N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide
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Overview
Description
Typically, this would include the compound’s systematic name, any common names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any interesting structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes, including the reactants, products, and conditions for each reaction.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Antimicrobial Studies
Researchers have synthesized and evaluated derivatives related to N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide for their antimicrobial properties. For instance, compounds with structural similarities have shown significant antibacterial and antifungal activities. The synthesis of novel molecules and their subsequent evaluation against various microbial strains have provided insights into their potential as antimicrobial agents. Such studies contribute to the development of new drugs to combat resistant microbial infections (Obasi et al., 2017; Padalkar et al., 2014).
Anticancer Research
The investigation into the pro-apoptotic activity of indapamide derivatives, which share a structural motif with N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide, has shed light on their anticancer potential. These studies are pivotal in identifying new therapeutic candidates for treating various cancers, highlighting the importance of structural modifications to enhance biological activity against cancer cell lines (Yılmaz et al., 2015).
Photophysical Studies
The exploration of fluorescent derivatives inspired by benzothiazole for their photophysical characteristics represents another scientific application. These studies involve the synthesis of compounds and the examination of their solvent polarity effects on absorption-emission properties. The findings from these investigations provide valuable information for the development of new materials with potential applications in organic electronics and fluorescence-based sensors (Padalkar et al., 2011).
Synthesis of Complex Molecules
Research has also focused on the synthesis of complex molecules involving N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide as a core structure or its derivatives for various applications. These synthetic endeavors often aim to create molecules with enhanced biological activities or specific properties, contributing to the fields of medicinal chemistry and material science. Techniques such as microwave-assisted synthesis have been employed to efficiently generate these complex structures, demonstrating the versatility and utility of benzothiazole derivatives in chemical synthesis (Darweesh et al., 2016).
Safety And Hazards
This would involve a discussion of any known safety issues or hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas for further study.
properties
IUPAC Name |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O3S2/c1-3-23(4-2)28(25,26)12-7-5-11(6-8-12)17(24)22-18-21-15-13(19)9-10-14(20)16(15)27-18/h5-10H,3-4H2,1-2H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNBBLPVDCJHSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide |
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